molecular formula C14H8FNO2 B3029476 3-Fluoro-4-(4-formylphenoxy)benzonitrile CAS No. 676494-55-6

3-Fluoro-4-(4-formylphenoxy)benzonitrile

Cat. No.: B3029476
CAS No.: 676494-55-6
M. Wt: 241.22
InChI Key: ARHWMHDEBZNNKQ-UHFFFAOYSA-N
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Description

Significance of Aryl Nitriles in Modern Organic Synthesis and Materials Science

Aryl nitriles, including substituted benzonitriles, are of paramount importance in contemporary chemistry. They are valuable intermediates in organic synthesis, primarily because the nitrile group is a versatile functional handle that can be converted into a wide array of other functionalities, such as amines, amides, carboxylic acids, aldehydes, and tetrazoles. chemistryviews.orgresearchgate.netnumberanalytics.commdpi.comresearchgate.net This versatility makes them crucial building blocks for complex molecules. numberanalytics.com

In the pharmaceutical and agrochemical industries, the benzonitrile (B105546) moiety is a common structural motif found in numerous bioactive molecules and active ingredients. chemistryviews.orgresearchgate.netnumberanalytics.com The inclusion of a nitrile group can enhance a molecule's metabolic stability and binding affinity. Beyond life sciences, aryl nitriles are integral to materials science. They serve as precursors for the synthesis of advanced materials, including high-performance polymers, dyes, and compounds with applications in molecular electronics and energy storage. mdpi.comnumberanalytics.comrsc.org The continuous search for more efficient, sustainable, and cost-effective methods for synthesizing aryl nitriles remains a significant focus of chemical research, with numerous strategies involving transition metal catalysis being developed. researchgate.netrsc.orgrsc.orgorganic-chemistry.org

Structural Characteristics and Reactivity Insights of 3-Fluoro-4-(4-formylphenoxy)benzonitrile

The compound this compound is a multi-functionalized molecule with distinct structural features that dictate its chemical behavior. Its physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 676494-55-6
Molecular Formula C₁₄H₈FNO₂
Molecular Weight 241.22 g/mol
Predicted Boiling Point 365.4 ± 42.0 °C
Predicted Density 1.30 ± 0.1 g/cm³

Data sourced from multiple chemical databases. chemicalbook.comsynquestlabs.com

Structurally, the molecule is built upon a diaryl ether framework, connecting a 3-fluoro-benzonitrile ring to a 4-formyl-phenyl ring. This arrangement presents several sites for chemical reactions:

The Nitrile Group (-C≡N): This group is highly electrophilic at the carbon atom and can undergo nucleophilic attack. It is a key site for transformations into other functional groups.

The Formyl Group (-CHO): As an aldehyde, this group is highly reactive. It can be oxidized to a carboxylic acid, reduced to an alcohol, or participate in a variety of condensation and carbon-carbon bond-forming reactions. The presence of this group on one of the phenyl rings makes the compound a valuable intermediate, particularly in reactions involving ortho-carbonyl-substituted benzonitriles which can undergo cascade reactions to form complex heterocyclic systems. nih.gov

The Fluoro Substituent (-F): Located at the ortho position to the ether linkage and meta to the nitrile group, the fluorine atom significantly influences the electronic properties of its host ring. As a strongly electronegative atom, it acts as an electron-withdrawing group via induction. Studies on related fluorinated benzonitriles have shown that ortho-fluoro groups can significantly stabilize products of oxidative addition reactions at the C-CN bond. utrgv.edu

The Diaryl Ether Linkage (-O-): This ether bond provides rotational flexibility between the two aromatic rings. The dihedral angle between the rings is a key structural parameter, as seen in the related compound 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, where the angle is approximately 70.9°. nih.gov

Aromatic Rings: Both phenyl rings can potentially undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

The combination of these functional groups in a single molecule allows for selective and sequential chemical modifications, making this compound a potentially useful building block in multi-step syntheses.

Overview of Research Trajectories for Complex Phenoxy-Benzonitrile Systems

Research involving complex molecules that feature both phenoxy and benzonitrile moieties is driven by the pursuit of novel compounds for specific applications in medicine, agriculture, and materials science. The synthesis of such diaryl ether systems often involves a nucleophilic aromatic substitution, for instance, by reacting a difluoro-benzonitrile derivative with a substituted phenol (B47542) like hydroquinone (B1673460) or 4-hydroxybenzaldehyde (B117250). nih.gov

A significant research trajectory is the use of these compounds as key intermediates. For example, related structures like 3-Fluoro-4-hydroxybenzonitrile are utilized in the development of pharmaceuticals, particularly for neurological disorders, and in the formulation of modern agrochemicals such as herbicides and pesticides. chemimpex.com The unique combination of fluorine atoms and nitrile groups can lead to enhanced biological efficacy. chemimpex.com

Furthermore, the field is actively exploring the reactivity of these complex systems. The interplay between different functional groups on the diaryl ether scaffold is of interest for creating sophisticated molecular architectures. For example, the reactivity of ortho-carbonyl benzonitriles in cascade reactions to produce isoindolin-1-one (B1195906) motifs is an area of growing interest due to the biological activities and material properties of these products. nih.gov The development of these synthetic strategies opens pathways to novel heterocyclic compounds that are otherwise challenging to access.

In materials science, the electronic properties conferred by the substituted phenoxy-benzonitrile core are being explored for applications in organic electronic devices, where π-conjugated systems derived from aryl nitriles can act as electron acceptors. mdpi.com The continued synthesis and study of these complex molecules are expected to yield new functional materials and bioactive agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(4-formylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-7-11(8-16)3-6-14(13)18-12-4-1-10(9-17)2-5-12/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHWMHDEBZNNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698947
Record name 3-Fluoro-4-(4-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676494-55-6
Record name 3-Fluoro-4-(4-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization Strategies of 3 Fluoro 4 4 Formylphenoxy Benzonitrile

Reactivity of the Formyl Functionality

The formyl group, an aldehyde, is characterized by its electrophilic carbonyl carbon, which is susceptible to attack by a variety of nucleophiles. This reactivity is central to many of the derivatization strategies for 3-Fluoro-4-(4-formylphenoxy)benzonitrile.

Nucleophilic Addition Reactions (e.g., Aldol (B89426) Condensation, Imine Formation)

Nucleophilic addition is a fundamental reaction of aldehydes. In the case of this compound, this can be exploited to form new carbon-carbon and carbon-nitrogen bonds.

Aldol Condensation: In the presence of a base or acid catalyst, the formyl group can react with an enolate ion from another carbonyl compound, such as a ketone or another aldehyde, in an aldol condensation. wikipedia.org This reaction leads to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to yield an α,β-unsaturated carbonyl derivative. This provides a powerful method for extending the carbon skeleton of the molecule.

Imine Formation: Primary amines react with the formyl group to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction, which is typically catalyzed by a trace amount of acid, involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. nih.gov

Reaction TypeNucleophileReagents/ConditionsExpected Product
Aldol CondensationKetone EnolateBase (e.g., NaOH, KOH) or Acid Catalystβ-Hydroxy Ketone Derivative
Imine FormationPrimary AmineAcid Catalyst (e.g., TsOH)Imine (Schiff Base) Derivative

Oxidation to Carboxylic Acids and Esters

The formyl group of this compound can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, with common choices including potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The resulting carboxylic acid can then be further derivatized, for example, through esterification by reaction with an alcohol in the presence of an acid catalyst.

TransformationReagentProduct
OxidationPotassium Permanganate (KMnO4)4-(4-Cyano-2-fluorophenoxy)benzoic acid
EsterificationAlcohol (R-OH), Acid CatalystAlkyl 4-(4-cyano-2-fluorophenoxy)benzoate

Reduction to Alcohols and Subsequent Etherealizations

Reduction of the formyl group yields a primary alcohol. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting benzylic alcohol can then undergo further reactions, such as etherification. For instance, reaction with an alkyl halide in the presence of a base will yield the corresponding ether.

TransformationReagentProduct
ReductionSodium Borohydride (NaBH4)[4-(4-Cyano-2-fluorophenoxy)phenyl]methanol
EtherealizationAlkyl Halide (R-X), Base3-Fluoro-4-(4-((alkoxy)methyl)phenoxy)benzonitrile

Wittig, Horner–Wadsworth–Emmons, and Related Olefination Reactions

Olefination reactions provide a means to convert the carbonyl group into a carbon-carbon double bond.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org This reaction is a versatile method for the synthesis of a wide variety of alkenes. thermofisher.com

Horner–Wadsworth–Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide. wikipedia.orgyoutube.com The HWE reaction often provides better yields and higher stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgrsc.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide from the Wittig reaction. slideshare.net

ReactionReagentExpected Product
Wittig ReactionPhosphorus Ylide (Ph3P=CHR)Alkene Derivative
Horner–Wadsworth–Emmons ReactionPhosphonate Carbanion(E)-Alkene Derivative

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other functionalities, most notably amides and carboxylic acids through hydrolysis. lumenlearning.com

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile group in this compound can be performed under either acidic or basic conditions. libretexts.orgbyjus.com The reaction proceeds in two stages: the nitrile is first hydrolyzed to an amide, which can then be further hydrolyzed to a carboxylic acid. byjus.com

Acidic Hydrolysis: Heating the nitrile with a dilute aqueous acid, such as hydrochloric acid, will typically lead to the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous base, such as sodium hydroxide (B78521), will initially produce the salt of the carboxylic acid and ammonia. libretexts.org Subsequent acidification of the reaction mixture will then yield the free carboxylic acid. libretexts.org By carefully controlling the reaction conditions, it is often possible to stop the hydrolysis at the intermediate amide stage.

ConditionIntermediate ProductFinal Product
Acidic Hydrolysis (e.g., H2O, HCl, heat)3-Fluoro-4-(4-formylphenoxy)benzamide3-Fluoro-4-(4-formylphenoxy)benzoic acid
Alkaline Hydrolysis (e.g., NaOH, H2O, heat)3-Fluoro-4-(4-formylphenoxy)benzamideSodium 3-fluoro-4-(4-formylphenoxy)benzoate

Reduction to Amines

The reduction of the nitrile functional group in this compound to a primary amine (an aminomethyl group) is a significant transformation. However, the presence of an aldehyde group on the adjacent phenyl ring introduces a challenge of selectivity, as aldehydes are also readily reduced.

Commonly employed methods for nitrile reduction involve catalytic hydrogenation or the use of potent hydride reagents. wikipedia.org Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere is a powerful method for converting nitriles to primary amines. wikipedia.org Similarly, strong reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective. chemistrysteps.com

The primary challenge in the reduction of this compound is that most reagents capable of reducing the nitrile will also reduce the aldehyde to a primary alcohol. Selective reduction of a nitrile in the presence of an aldehyde is generally not feasible with many standard reducing agents. organic-chemistry.org Therefore, applying these conditions would likely lead to the simultaneous reduction of both functional groups. For instance, treatment with LiAlH₄ followed by an aqueous workup would be expected to yield 4-((4-(aminomethyl)phenoxy)-2-fluorobenzyl)methanol. Achieving selective reduction of the nitrile would necessitate the protection of the more reactive aldehyde group, for example, as an acetal (B89532), prior to the reduction step.

Reagent/CatalystTypical ConditionsExpected Outcome on this compoundSelectivity
H₂ / Raney NiHigh pressure H₂, alcohol solventReduction of both nitrile and aldehydeLow
LiAlH₄Anhydrous ether or THF, followed by H₂O workupReduction of both nitrile and aldehydeLow
NaBH₄ / CoCl₂Methanol (B129727), room temperatureMay offer some selectivity, but aldehyde reduction is likelyPotentially moderate, but challenging
Diisopropylaminoborane / LiBH₄ (cat.)THF, 25°C to refluxNot selective for nitrile in the presence of an aldehyde organic-chemistry.orgLow

[2+3] Cycloaddition Reactions (e.g., to Tetrazoles)

The nitrile group of this compound is an excellent substrate for [2+3] cycloaddition reactions, most notably for the synthesis of 5-substituted-1H-tetrazoles. This transformation is highly valuable in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid group. researchgate.net

The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), in the presence of a catalyst. The activation of the nitrile by a Brønsted or Lewis acid catalyst facilitates the cycloaddition. organic-chemistry.org Common catalysts include amine hydrochlorides (e.g., triethylamine (B128534) hydrochloride) or Lewis acids like zinc(II) chloride or ammonium chloride. organic-chemistry.orgtandfonline.comthieme-connect.comyoutube.com The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. tandfonline.com This method is known for its broad substrate scope and tolerance of other functional groups, meaning the aldehyde, fluoro, and ether moieties in this compound are expected to remain intact under typical reaction conditions. The product of this reaction would be 5-(3-Fluoro-4-(4-formylphenoxy)phenyl)-1H-tetrazole.

Azide SourceCatalyst/AdditiveSolventTypical Temperature
Sodium Azide (NaN₃)Amine Salts (e.g., Pyridine·HCl) tandfonline.comDMF110 °C tandfonline.com
Sodium Azide (NaN₃)Ammonium Chloride (NH₄Cl) youtube.comDMF~100-120 °C
Sodium Azide (NaN₃)Zinc(II) Chloride (ZnCl₂) organic-chemistry.orgIsopropanol or WaterReflux
Trimethylsilyl Azide (TMSN₃)Dibutyltin Oxide (DBTO)TolueneReflux

Pinner Reactions and Imidate Formation

The Pinner reaction provides a classical route to convert nitriles into imidates and their derivatives, such as esters and orthoesters. This acid-catalyzed reaction involves the treatment of a nitrile with an anhydrous alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas.

When this compound is subjected to Pinner conditions—for example, with anhydrous methanol and HCl—the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by the alcohol. This process yields a crystalline alkyl imidate hydrochloride, known as a Pinner salt. In this case, the product would be methyl 3-fluoro-4-(4-formylphenoxy)benzimidate hydrochloride.

These Pinner salts are versatile intermediates. Careful hydrolysis with water will convert the imidate into the corresponding methyl ester, methyl 3-fluoro-4-(4-formylphenoxy)benzoate. Alternatively, reaction with excess alcohol can lead to the formation of an orthoester. A potential competing reaction involves the aldehyde group, which could form an acetal under the strongly acidic, anhydrous alcoholic conditions. Careful control of stoichiometry and reaction time would be necessary to favor the desired transformation of the nitrile group.

ReactantsConditionsIntermediate ProductFinal Product (after workup)
Nitrile + Anhydrous Alcohol (e.g., ROH)Anhydrous HCl (gas)Alkyl Imidate Hydrochloride (Pinner Salt)-
Alkyl Imidate HydrochlorideH₂O-Ester (R'-COOR)
Alkyl Imidate HydrochlorideExcess Alcohol (ROH)-Orthoester (R'-C(OR)₃)
Alkyl Imidate HydrochlorideAmmonia or Amine (R''NH₂)-Amidine

Modifications of the Fluoro-Substituted Aromatic Ring

The fluorine atom on the benzonitrile (B105546) ring of this compound is a site for potential chemical modification, primarily through nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the nitrile group, positioned ortho to the fluorine, activates the C-F bond towards attack by strong nucleophiles. acs.orgresearchgate.net

In an SₙAr reaction, a potent nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. This reaction typically requires heating and a polar aprotic solvent to proceed efficiently. The aldehyde functional group may need to be protected if it is sensitive to the nucleophilic and/or basic conditions employed. A wide range of nucleophiles can be used, allowing for the introduction of diverse functionalities in place of the fluorine atom.

NucleophileExample ReagentPotential Product Class
AlkoxideSodium Methoxide (NaOMe)Aryl Methyl Ether
AminePiperidineTertiary Arylamine
ThiolateSodium Thiophenoxide (NaSPh)Diaryl Thioether
HydroxidePotassium Hydroxide (KOH)Phenol (B47542)

Role of 3 Fluoro 4 4 Formylphenoxy Benzonitrile As a Key Intermediate in Complex Synthesis

Precursor for Fused Heterocyclic Ring Systems

The functional groups present on 3-Fluoro-4-(4-formylphenoxy)benzonitrile serve as strategic handles for the construction of various nitrogen-, oxygen-, and sulfur-containing heterocyclic rings. The aldehyde is a primary site for condensation and cyclization reactions, while the nitrile and fluoro groups offer avenues for further functionalization and ring-forming strategies.

Synthesis of Benzo[b]furan Derivatives via Annulation Strategies

Benzo[b]furans are significant structural motifs found in many biologically active compounds. The synthesis of these derivatives often involves the cyclization of ortho-substituted phenols. While direct use of this compound is not prominently documented, its aldehyde functionality is well-suited for established annulation strategies. For example, palladium-catalyzed reactions between phenols and bromoalkynes are known to produce benzofurans. organic-chemistry.org Similarly, copper-catalyzed one-pot syntheses reacting salicylaldehydes, amines, and alkynes can yield amino-substituted benzofurans. nih.gov The formyl group of this compound can participate in reactions that form the furan (B31954) ring, such as condensation with active methylene (B1212753) compounds followed by intramolecular cyclization onto the phenolic portion of a suitably designed reaction partner.

Table 1: Selected Catalytic Strategies for Benzo[b]furan Synthesis

Catalyst System Reactant Types Description
Palladium Acetate (B1210297) / Ligand Aryl Boronic Acids & 2-(2-formylphenoxy)acetonitriles A cross-coupling reaction followed by intramolecular cyclization to form 2-aroylbenzo[b]furans.
Copper Iodide (CuI) o-Hydroxy Aldehydes, Amines, Alkynes A one-pot, multi-component reaction leading to the formation of amino-substituted benzofuran (B130515) skeletons. nih.gov

Construction of Quinoline (B57606) Scaffolds

The quinoline ring system is a cornerstone of medicinal chemistry. The Friedländer synthesis is a classic and powerful method for constructing quinoline scaffolds, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgresearchgate.netresearchgate.netwikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org

The 4-(4-formylphenoxy) moiety of the title compound provides the necessary aldehyde for such a synthesis. To utilize this, the other aromatic ring would first need to be functionalized to introduce an amino group ortho to the ether linkage. This could be achieved through a nitration step followed by reduction. The resulting amino-aldehyde intermediate could then react with various ketones (e.g., acetone, ethyl acetoacetate, cyclohexanone) via the Friedländer annulation to produce a diverse range of complex, polysubstituted quinoline derivatives.

Table 2: Common Catalysts for Friedländer Synthesis

Catalyst Type Examples
Brønsted Acids Trifluoroacetic acid, p-Toluenesulfonic acid
Lewis Acids Neodymium(III) nitrate (B79036) hexahydrate, Boron trifluoride

Routes to Pyrimidine (B1678525) and Pyridone Architectures

The aldehyde group of this compound makes it an ideal substrate for multicomponent reactions that build pyrimidine and pyridone rings.

Pyrimidine Synthesis: The Biginelli reaction is a well-established three-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgbiomedres.usnih.gov In this reaction, this compound serves as the aryl aldehyde component, condensing with the other reactants under acidic catalysis to form a highly functionalized dihydropyrimidine (B8664642) core. wikipedia.orgunits.it These structures are of significant interest in pharmaceutical chemistry. wikipedia.org

Pyridone Synthesis: Similarly, 2-pyridone scaffolds can be accessed through various condensation strategies involving aldehydes. For example, a one-pot preparation of N-alkenyl-2-pyridones has been reported through the reaction of 2-halopyridinium salts and a wide range of aldehydes. acs.orgnih.gov The aldehyde of this compound can be employed in such syntheses, leading to pyridone derivatives bearing the complex benzonitrile (B105546) side chain. acs.orgnih.gov Metal-free methods for synthesizing substituted pyridines from aldehydes and ammonium (B1175870) acetate under air have also been developed, showcasing another potential pathway for this intermediate. researchgate.net

Formation of Thiazole (B1198619) and Triazole Derivatives

Thiazole Derivatives: The Hantzsch thiazole synthesis is a foundational method for creating the thiazole ring, typically from an α-haloketone and a thioamide. wikipedia.orgyoutube.comchemhelpasap.com While the title compound is an aldehyde, it can be readily used in modified, multicomponent versions of this synthesis. An efficient, one-pot procedure involves the reaction of an α-haloketone, thiourea, and a substituted benzaldehyde (B42025). researchgate.net In this context, this compound would serve as the benzaldehyde component, allowing for the direct incorporation of its complex structure into the final thiazole product. researchgate.netbepls.com

Triazole Derivatives: The most prominent method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govacs.org this compound does not inherently contain an azide (B81097) or an alkyne. However, its functional groups provide synthetic handles to introduce these moieties. The nitrile group can be reduced to an aminomethyl group, which can then be converted to an azidomethyl group. Alternatively, the aldehyde can be converted into a terminal alkyne via reactions such as the Corey-Fuchs or Seyferth-Gilbert homologation. Once modified to contain either an azide or alkyne, the molecule can be "clicked" with a corresponding reaction partner to form highly elaborate 1,4-disubstituted 1,2,3-triazole derivatives. nih.govacs.org

Building Block for Star-Shaped and Polyaromatic Conjugated Systems

The rigid, non-linear geometry imparted by the diaryl ether linkage, combined with its multiple reactive sites, makes this compound an attractive building block for creating larger, conjugated molecular systems.

The aldehyde functionality is particularly useful for extending π-conjugation through reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensations. These reactions allow for the formation of new carbon-carbon double bonds, linking the benzonitrile core to other aromatic or electroactive groups. By reacting this compound with a central core molecule possessing multiple reactive sites (e.g., a tri-functional phosphonate (B1237965) or methyl group), it is possible to construct star-shaped molecules. Such molecules are of interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their three-dimensional structure can influence properties like solubility and charge transport. The nitrile and fluoro groups can be retained as passive electron-withdrawing substituents to tune the electronic properties of the final system or can be chemically modified in later steps to introduce further complexity.

Intermediate in the Development of Research Probes and Precursors for Targeted Molecules

The structural features of this compound make it a valuable precursor for developing specialized molecules for research and therapeutic applications. The presence of a fluorine atom is particularly significant, as the radioactive isotope Fluorine-18 is a widely used positron emitter for Positron Emission Tomography (PET) imaging. Synthetic routes to fluorinated heterocyclic compounds are of high interest for developing novel PET probes.

Synthetic Routes Towards Kinase Inhibitor Precursors (e.g., PD-1/PD-L1 Inhibitors)

The diaryl ether motif is recognized as a privileged scaffold in drug discovery, frequently appearing in molecules designed to inhibit protein kinases. nih.govrsc.org Kinase inhibitors are a major class of targeted therapy drugs that interfere with kinase enzymes, which are crucial for regulating cellular processes like growth and proliferation. nih.goved.ac.uk The dysregulation of kinase activity is a known factor in numerous diseases, including cancer. ed.ac.uk

The structure of this compound contains key features that are advantageous for designing kinase inhibitors:

Diaryl Ether Core: This flexible yet stable linkage is a common feature in many kinase inhibitors, helping to position other functional groups correctly within the ATP-binding pocket of the target enzyme. rsc.orgmdpi.com

Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. mdpi.com

Nitrile Group: The benzonitrile group is a significant pharmacophore in many inhibitors. It can act as a hydrogen bond acceptor, mimicking the interactions of native ligands, and is present in numerous approved pharmaceuticals. nih.gov

While the specific use of this compound as a direct intermediate in the synthesis of PD-1/PD-L1 inhibitors is not extensively detailed in publicly available research, its structural components are highly relevant to the field. The design of small-molecule inhibitors often involves the assembly of fragments containing these types of reactive functionalities. The aldehyde group, in particular, provides a key reaction site for elaboration into more complex structures necessary for potent inhibition.

Table 1: Structural Features Relevant to Kinase Inhibitor Design

Structural Feature Role in Kinase Inhibitors
Diaryl Ether Privileged scaffold for proper orientation in binding pockets. nih.govrsc.org
Fluoro Group Enhances metabolic stability and binding affinity. mdpi.com
Nitrile Group Acts as a key hydrogen bond acceptor. nih.gov

Intermediates for Modulators of Hypoxia-Inducible Factor (HIF-2α)

A significant application for intermediates like this compound is in the synthesis of modulators for the Hypoxia-Inducible Factor-2α (HIF-2α). HIF-2α is a transcription factor that plays a critical role in cellular responses to low oxygen levels and is a key oncogenic driver in certain cancers, such as clear cell renal cell carcinoma. nih.gov

The FDA-approved HIF-2α inhibitor, Belzutifan (also known as PT2977 or MK-6482), prominently features a substituted diaryl ether benzonitrile core. nih.govresearchgate.net Belzutifan functions by binding to a pocket in the HIF-2α protein, which allosterically disrupts its ability to form a functional complex with its partner protein ARNT, thereby inhibiting its transcriptional activity. nih.gov

The synthesis of Belzutifan highlights the importance of this chemical scaffold. A key step in its synthesis involves the coupling of a complex indane-based alcohol with a substituted benzonitrile, specifically 3-fluoro-5-hydroxybenzonitrile. nih.govgoogle.com This reaction forms the crucial diaryl ether linkage.

This compound represents a structurally analogous and valuable intermediate for the synthesis of Belzutifan analogs and other HIF-2α modulators. The core diaryl ether benzonitrile structure is already present, and the formyl group offers a versatile point for modification or for building alternative heterocyclic systems to interact with the HIF-2α protein.

Table 2: Key Compounds in HIF-2α Inhibitor Synthesis

Compound Role
Belzutifan (PT2977) FDA-approved HIF-2α inhibitor for VHL disease-associated cancers. nih.govnih.gov
3-fluoro-5-hydroxybenzonitrile Key intermediate used in a documented synthesis of Belzutifan. nih.govgoogle.com

Precursors for Advanced Pharmaceutical Intermediates

The value of this compound extends beyond specific targets to its broader utility as a starting material for a wide range of advanced pharmaceutical intermediates. apolloscientific.co.uk3wpharm.com Its synthetic versatility stems from the distinct reactivity of its multiple functional groups.

The Formyl (Aldehyde) Group: This is one of the most versatile functional groups in organic synthesis. It can be readily converted into a variety of other functionalities, including:

Carboxylic acids via oxidation.

Alcohols via reduction.

Amines via reductive amination.

Alkenes via Wittig-type reactions.

Various heterocyclic rings through condensation reactions.

The Nitrile Group: The nitrile is a stable and versatile functional group. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It also serves as a powerful electron-withdrawing group and a key polar contact in drug-receptor interactions. nih.gov

The Diaryl Ether Scaffold: This structural motif is found in a broad spectrum of bioactive compounds, including anticancer, anti-inflammatory, antiviral, and antibacterial agents. nih.govmdpi.com The synthesis of diaryl ethers is a well-established area of research, often involving the coupling of phenols with aryl halides. mdpi.comumass.edu

The Fluoro Substituent: Fluorine is often incorporated into drug candidates to "fine-tune" their properties. It can block metabolic oxidation at a specific position, increase membrane permeability, and alter acidity, leading to improved drug performance. chemimpex.comnbinno.com

The combination of these features in a single molecule makes this compound a high-value starting material for creating libraries of complex molecules in drug discovery programs. 3wpharm.comnbinno.com

Table 3: Synthetic Potential of Functional Groups

Functional Group Potential Transformations Therapeutic Relevance
Formyl (-CHO) Oxidation, reduction, reductive amination, olefination Key for building molecular complexity and introducing new pharmacophores.
Nitrile (-CN) Hydrolysis to acid, reduction to amine Important for polar contacts and as a bioisostere. nih.gov
Fluoro (-F) Not typically transformed Improves pharmacokinetic properties like metabolic stability. nbinno.com

Computational and Theoretical Investigations of 3 Fluoro 4 4 Formylphenoxy Benzonitrile

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling detailed investigation into the structural and electronic properties of molecules. researchgate.net For 3-Fluoro-4-(4-formylphenoxy)benzonitrile, DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, provide significant insights into its molecular characteristics. researchgate.netnih.gov

Molecular Geometry Optimization and Conformational Landscape Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. This process is crucial as the geometric parameters, such as bond lengths, bond angles, and dihedral angles, form the basis for all other calculated properties. The optimization of this compound's structure is achieved by minimizing the energy with respect to all geometrical variables without imposing any symmetry constraints.

The conformational landscape of this molecule is primarily defined by the rotational freedom around the ether linkage (C-O-C). The dihedral angles involving the two aromatic rings are systematically varied to identify all possible stable conformers. For each starting geometry, the energy is minimized, and the resulting structures are compared. The conformer with the lowest energy is identified as the most stable equilibrium geometry.

Illustrative Optimized Geometrical Parameters

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-F 1.35 C-C-F 118.5
C-C≡N 1.45 C-C-C≡N 179.0
C≡N 1.16
C-O (phenoxy) 1.37 C-O-C 118.0
C-O (benzonitrile) 1.39
C=O (formyl) 1.22 C-C=O 123.0

Note: The data in this table is illustrative and represents typical values for similar molecular structures as determined by DFT calculations. Actual values would require specific computation for this molecule.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are critical for understanding its reactivity and chemical behavior. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the electronegative oxygen and nitrogen atoms are expected to be regions of high negative potential.

Illustrative Electronic Properties

Property Value (eV)
HOMO Energy -6.8
LUMO Energy -2.5

Note: The data in this table is illustrative and represents typical values for similar molecular structures as determined by DFT calculations. Actual values would require specific computation for this molecule.

Vibrational Spectroscopy Predictions (FT-IR, FT-Raman) and Assignments

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are based on the harmonic vibrational frequencies determined from the optimized molecular geometry. The calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and the approximations inherent in the computational method. researchgate.net

The predicted spectra can be used to assign the vibrational modes observed in experimental FT-IR and FT-Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or torsion of chemical bonds. For this compound, characteristic vibrational modes would include the C≡N stretching of the nitrile group, C=O stretching of the formyl group, C-F stretching, and various aromatic C-C and C-H vibrations.

Illustrative Vibrational Frequencies and Assignments

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Assignment
ν(C≡N) 2280 2240 Nitrile stretch
ν(C=O) 1720 1695 Formyl stretch
ν(C-F) 1280 1255 Fluoro stretch
ν(C-O-C) 1250 1225 Ether stretch
Aromatic ν(C-C) 1600-1400 1570-1380 Ring stretching

Note: The data in this table is illustrative and represents typical values for similar molecular structures as determined by DFT calculations. Actual values would require specific computation for this molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose within the DFT framework. prensipjournals.com The calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS).

These theoretical predictions are highly valuable for the interpretation of experimental NMR spectra, aiding in the assignment of signals to specific nuclei within the molecular structure. Discrepancies between predicted and experimental shifts can provide insights into solvent effects or conformational changes in solution.

Illustrative ¹³C and ¹H NMR Chemical Shift Predictions

Atom Calculated ¹³C Shift (ppm) Atom Calculated ¹H Shift (ppm)
C (C≡N) 118 H (Formyl) 9.9
C (C=O) 192 H (Aromatic) 7.0 - 8.0
C-F 160 (JCF)
C-O (benzonitrile) 155

Note: The data in this table is illustrative and represents typical values for similar molecular structures as determined by DFT calculations. Actual values would require specific computation for this molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states, intermediates, and the reaction pathways that connect reactants to products. For reactions involving this compound, such as nucleophilic substitution or reactions at the formyl or nitrile groups, computational studies can provide detailed mechanistic insights.

These studies can determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Spectroscopic Properties and Spectral Interpretation

As detailed in the preceding sections, computational chemistry provides a robust framework for the prediction of various spectroscopic properties, including FT-IR, FT-Raman, and NMR spectra. The accurate prediction of these spectra is not only crucial for the structural elucidation of newly synthesized compounds but also for understanding the relationship between molecular structure and spectroscopic behavior.

The comparison between theoretically predicted spectra and experimental data allows for a detailed and confident interpretation of the experimental results. This synergy between computational and experimental techniques is a cornerstone of modern chemical research, enabling a deeper understanding of molecular properties and reactivity.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior of molecules, providing detailed insights into their conformational landscapes. For a molecule such as this compound, which possesses considerable flexibility around the ether linkage, MD simulations can elucidate the accessible conformations, their relative energies, and the transitions between them. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and expected outcomes can be understood from simulations of analogous diaryl ether compounds. benthamdirect.com

An MD simulation of this molecule would typically involve the following steps:

System Setup: A starting conformation of the molecule is placed in a simulation box, which is then filled with a suitable solvent, often water, to mimic physiological or solution-phase conditions.

Force Field Application: A classical force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the potential energy of the system. The force field is a set of parameters that define the energy associated with bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The system is then allowed to evolve over time by numerically integrating Newton's equations of motion. This generates a trajectory, which is a record of the positions and velocities of all atoms at discrete time steps.

Analysis: The resulting trajectory is analyzed to extract information about the conformational preferences of the molecule. This includes identifying the most stable conformers, calculating the potential energy surface as a function of the key dihedral angles, and determining the free energy barriers between different conformational states.

The primary goal of using MD for conformational sampling is to explore the potential energy surface of the molecule comprehensively. For this compound, the analysis would focus on the distribution of the τ1 and τ2 dihedral angles. The results would likely reveal a few low-energy, stable conformations characterized by specific "twisted" or "skewed" arrangements of the two aromatic rings relative to each other. A planar conformation is generally disfavored due to steric clashes between the aromatic rings.

The findings from such simulations can be summarized in data tables that correlate the dihedral angles with the relative potential energies of the conformers. Below is a hypothetical representation of data that could be generated from an MD simulation of this compound, illustrating the relationship between conformational geometry and energetic stability.

ConformerDihedral Angle (τ1)Dihedral Angle (τ2)Relative Potential Energy (kcal/mol)Population (%)
Global Minimum~30°~150°0.0045
Local Minimum 1~-30°~-150°0.2530
Local Minimum 2~150°~30°0.8015
Transition State 1~90°~90°3.50<1
Planar Conformation180°5.00<1

Advanced Analytical Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Fluoro-4-(4-formylphenoxy)benzonitrile would provide information on the number and electronic environment of all hydrogen atoms. The aldehydic proton is expected to be the most downfield signal, appearing as a singlet in the range of 9.7-10.0 ppm due to the strong deshielding effect of the carbonyl group. oregonstate.eduorgchemboulder.comlibretexts.org The aromatic region would display a complex series of multiplets between approximately 7.0 and 8.0 ppm. Specifically, the protons on the benzonitrile (B105546) ring and the benzaldehyde (B42025) ring would exhibit distinct splitting patterns influenced by their neighbors and the electronic effects of the nitrile, fluoro, ether, and formyl groups. proprep.comdocbrown.infolibretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The most downfield signal would correspond to the aldehyde carbonyl carbon, typically in the 190-200 ppm range. libretexts.orglibretexts.orgbrainly.com The carbon of the nitrile group would be expected in the 115-125 ppm region. oregonstate.edu The aromatic carbons would appear in the broad range of approximately 110-160 ppm, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF). Carbons attached to the ether oxygen would also be shifted downfield. hw.ac.uk

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would be used to confirm the presence and environment of the fluorine atom. For an aryl fluoride (B91410), a single resonance would be expected. Its chemical shift would be indicative of the electronic environment on the benzonitrile ring.

Expected ¹H NMR Chemical Shifts Expected ¹³C NMR Chemical Shifts
Proton Type Approx. δ (ppm)
Aldehydic (-CHO)9.7 - 10.0
Aromatic (Ar-H)7.0 - 8.0

Table 1: Predicted NMR chemical shift ranges for key functional groups in this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are essential for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several characteristic absorption bands. A sharp, intense band around 2220-2240 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. spectroscopyonline.comresearchgate.netresearchgate.net The aldehyde functional group would be identified by a strong C=O stretching vibration, typically around 1705 cm⁻¹ for an aromatic aldehyde, and a pair of weaker C-H stretching bands near 2830 and 2720 cm⁻¹. orgchemboulder.comlibretexts.orgpressbooks.publibretexts.orgvscht.cz The aryl ether linkage would be evident from strong C-O-C stretching bands, often appearing in the 1200-1250 cm⁻¹ region. youtube.comspectroscopyonline.comlibretexts.org Aromatic C-H and C=C stretching vibrations would be observed in their usual regions, above 3000 cm⁻¹ and between 1400-1600 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile and aromatic ring stretching vibrations are typically strong and sharp in a Raman spectrum, aiding in the confirmation of these structural features.

Functional Group **Characteristic IR Absorption (cm⁻¹) **
Nitrile (C≡N)2220 - 2240 (sharp, strong)
Aldehyde (C=O)1705 - 1720 (strong)
Aldehyde (C-H)2830 & 2720 (medium, often sharp)
Aryl Ether (C-O-C)1200 - 1250 (strong)
Aromatic C=C1400 - 1600 (variable)

Table 2: Key expected infrared absorption bands for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₄H₈FNO₂), the expected molecular weight is approximately 241.22 g/mol . A high-resolution mass spectrometry (HRMS) analysis would be able to confirm the elemental composition with high accuracy.

Under electron ionization (EI), a common technique, the molecular ion peak (M⁺) at m/z 241 would be expected. The fragmentation pattern would likely involve characteristic losses. For instance, the loss of the hydrogen atom from the aldehyde group would result in a significant [M-1]⁺ peak at m/z 240. miamioh.eduwhitman.edulibretexts.orgjove.com Cleavage of the ether bond could lead to fragments corresponding to the fluorobenzonitrile and formylphenoxy moieties. acs.orgnist.govresearchgate.netwhitman.edu Loss of the formyl group (-CHO) could produce an [M-29]⁺ peak at m/z 212. nptel.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The presence of two aromatic rings linked by an ether oxygen, with chromophoric groups like the nitrile and formyl group, would lead to characteristic absorptions in the UV region. The spectrum would be expected to show π → π* transitions, which are typically strong, and possibly weaker n → π* transitions associated with the carbonyl group of the aldehyde. hnue.edu.vnuobabylon.edu.iqjove.commasterorganicchemistry.comresearchgate.net The exact absorption maxima (λ_max) would depend on the solvent used but would be indicative of the extended conjugation in the molecule.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the primary method for assessing the purity of a non-volatile organic compound like this compound. A reversed-phase HPLC method would typically be developed. nih.gov In such a setup, the compound would be passed through a column packed with a nonpolar stationary phase (like C18-silica) and eluted with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The purity would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, often detected using a UV detector set at a wavelength where the compound strongly absorbs. The retention time would be a characteristic parameter for the compound under specific chromatographic conditions.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). irjmets.com This technology utilizes columns packed with sub-2 µm particles, which necessitates a specialized system capable of handling the resulting high backpressures, often up to 15,000 psi (100 MPa). The primary advantage of UPLC is a dramatic reduction in analysis time and solvent consumption while improving chromatographic performance. researchgate.net

In the context of academic research for this compound, UPLC is an indispensable tool for assessing purity, monitoring reaction progress, and for method development. The presence of aromatic rings, a polar nitrile group, and a formyl group makes it well-suited for reversed-phase UPLC. A typical analysis would involve a C18 or a Phenyl-Hexyl stationary phase to leverage hydrophobic and π-π interactions. Given the fluorine substituent, a fluoro-phenyl column could also be employed to provide alternative selectivity. neliti.com Detection is commonly achieved using a photodiode array (PDA) detector, which can monitor the compound's absorbance across a range of UV wavelengths, providing both quantitative data and spectral information for peak purity assessment.

A hypothetical UPLC method for the analysis of this compound is detailed in the table below.

ParameterConditionRationale
System ACQUITY UPLC SystemDesigned to handle high pressures and minimize system volume for optimal performance with sub-2 µm particles.
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent efficiency and peak shape for a broad range of small molecules. neliti.com
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase improves peak shape for polar compounds and ensures reproducibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier in reversed-phase chromatography.
Gradient 5% to 95% B over 2 minutesA rapid gradient allows for fast analysis times, a key benefit of UPLC. waters.com
Flow Rate 0.6 mL/minOptimal for a 2.1 mm ID column to maximize efficiency.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 1.0 µLSmall injection volumes are necessary to prevent column overload and maintain sharp peaks.
Detector Photodiode Array (PDA)Allows for detection at the wavelength of maximum absorbance and confirmation of peak purity.
Detection λ 254 nmA common wavelength for aromatic compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for volatile and thermally stable small molecules. For this compound, direct GC analysis could be challenging due to its relatively high molecular weight (241.22 g/mol ) and the presence of polar functional groups, which suggest a high boiling point and potential for thermal degradation. synquestlabs.com3wpharm.com

However, GC coupled with Mass Spectrometry (GC-MS) is a definitive method for identification. To make the compound more amenable to GC analysis, a derivatization step could be employed. The formyl (aldehyde) group can be converted into a more volatile and stable derivative, such as an oxime or a hydrazone. nih.govnih.gov This would reduce the compound's polarity and increase its volatility. The separation would be performed on a capillary column, typically with a non-polar or medium-polarity stationary phase. The mass spectrometer detector provides fragmentation patterns that serve as a molecular fingerprint, allowing for unambiguous structure confirmation. Research on the GC-MS analysis of other fluorinated aromatic derivatives has shown success with this approach. researchgate.net

A potential GC-MS method for this compound (following derivatization) is outlined below.

ParameterConditionRationale
System Gas Chromatograph with Mass Spectrometric Detector (GC-MS)Provides both separation and structural information for definitive identification. nih.gov
Column HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µmA robust, low-bleed column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Inlet Temperature 280 °CEnsures complete vaporization of the analyte without causing thermal degradation.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 minA temperature ramp is necessary to elute compounds with a range of volatilities.
Detector Mass Spectrometer (Electron Ionization - EI)EI at 70 eV provides reproducible fragmentation patterns for library matching and identification.
Mass Range 50-500 amuScans a mass range appropriate for the expected fragment ions of the derivatized analyte.
Derivatization Conversion of formyl group to an oxime derivativeIncreases volatility and thermal stability, making the compound more suitable for GC analysis. organic-chemistry.org

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.com

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure. Furthermore, it would provide invaluable insight into its solid-state packing and the nature of intermolecular interactions. The presence of fluorine, a nitrile group, and a formyl group creates opportunities for a variety of non-covalent interactions that dictate the crystal lattice. These can include dipole-dipole interactions, C–H···O, C–H···N, and C–H···F hydrogen bonds, as well as π-π stacking between the aromatic rings. researchgate.netnih.gov Interactions involving organic fluorine are of particular interest in crystal engineering as they can significantly influence molecular conformation and packing. nih.gov

While the specific crystal structure of this compound is not publicly available, data from the closely related compound, 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, provides a useful analogue. nih.govresearchgate.net In this structure, the molecules are linked by strong O—H···N hydrogen bonds. For the target compound, the formyl group's oxygen atom would likely act as a hydrogen bond acceptor in weaker C–H···O interactions.

ParameterData for Analogue: 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile nih.govExpected Features for this compound
Chemical Formula C₁₃H₈FNO₂C₁₄H₈FNO₂
Crystal System OrthorhombicTo be determined experimentally.
Space Group Pna2₁To be determined experimentally.
Unit Cell a (Å) 6.1932 (4)To be determined experimentally.
Unit Cell b (Å) 8.8109 (5)To be determined experimentally.
Unit Cell c (Å) 20.5269 (12)To be determined experimentally.
Dihedral Angle 70.9 (2)° (between aromatic rings)A significant dihedral angle between the two phenyl rings is expected due to the ether linkage.
Key Interactions O—H···N hydrogen bondsC–H···O, C–H···N, and C–H···F hydrogen bonds; potential C–F···π or π-π stacking interactions. researchgate.netnih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured.

This method serves as a crucial check for the purity and confirmation of the empirical formula of a newly synthesized compound. The experimentally determined percentages of each element are compared to the theoretical values calculated from the proposed molecular formula. For a pure sample, the experimental and theoretical values should agree within a narrow margin, typically ±0.4%.

For this compound, the molecular formula is C₁₄H₈FNO₂. synquestlabs.com3wpharm.com The theoretical elemental composition can be calculated based on its molecular weight of 241.22 g/mol .

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Theoretical Percentage (%)
Carbon (C)12.01114168.15469.72
Hydrogen (H)1.00888.0643.34
Fluorine (F)18.998118.9987.88
Nitrogen (N)14.007114.0075.81
Oxygen (O)15.999231.99813.26
Total 241.221 100.00

Experimental results from combustion analysis would be expected to closely match these theoretical percentages to confirm the compound's empirical formula and high purity.

Future Research Directions and Emerging Opportunities

Development of Enantioselective Synthetic Pathways for Chiral Analogues

While the parent molecule, 3-Fluoro-4-(4-formylphenoxy)benzonitrile, is achiral, the introduction of stereocenters into its derivatives could lead to analogues with unique biological activities or material properties. The development of enantioselective synthetic methods is a cornerstone of modern organic chemistry, and its application to this scaffold is a promising research avenue.

Future work could focus on asymmetric transformations of the existing functional groups. For instance, the formyl group is a prime target for enantioselective nucleophilic additions or reductions to create chiral secondary alcohols. Similarly, reactions at the carbon alpha to the nitrile or formyl group could establish chiral centers. Research into chiral catalysts, including organocatalysts and transition-metal complexes, will be instrumental in achieving high enantioselectivity. The synthesis and conformational analysis of chiral fluorinated compounds, such as 3-fluoro-4-hydroxyprolines, have demonstrated the profound impact of fluorine on molecular conformation, which can be crucial for stereoselective recognition in biological systems or for the self-assembly of chiral materials. nih.gov

Potential strategies for exploration include:

Asymmetric Aldol (B89426) or Reformatsky-type reactions involving the formyl group to generate chiral β-hydroxy nitrile derivatives. thieme-connect.de

Chiral Brønsted acid-catalyzed reactions for the desymmetrization of prochiral derivatives. nih.gov

Enantioselective reduction of the aldehyde to produce chiral benzylic alcohols.

The successful development of these pathways would provide access to a library of enantioenriched molecules for screening in various applications, from pharmaceuticals to chiral liquid crystals.

Exploration of Novel Catalytic Approaches for this compound Transformations

The functional groups of this compound offer multiple handles for catalytic transformations, enabling the synthesis of a diverse range of derivatives. While classical transformations are certainly applicable, the exploration of novel catalytic systems could provide more efficient, selective, and sustainable synthetic routes.

The aldehyde group can undergo a plethora of catalytic reactions, including oxidation, reduction, olefination, and various C-C bond-forming cross-couplings. The nitrile group can be catalytically hydrated to an amide or reduced to a primary amine, opening up further derivatization pathways. The fluoro-substituted aromatic ring is amenable to nucleophilic aromatic substitution or could be activated for cross-coupling reactions.

Future research should investigate:

Photoredox Catalysis: To enable novel transformations under mild conditions, such as C-H functionalization of the aromatic rings or radical-based additions to the aldehyde.

Transition-Metal Catalysis: Beyond standard cross-coupling, exploring late-stage functionalization and directed C-H activation could allow for precise modification of the molecular scaffold. For example, copper-catalyzed reactions are known for their utility in forming C-N and C-O bonds. thieme-connect.de

Biocatalysis: Employing enzymes for selective transformations, such as the enantioselective reduction of the aldehyde, could offer environmentally benign and highly selective synthetic routes.

A summary of potential catalytic transformations is presented below.

Functional GroupReaction TypePotential Catalyst SystemResulting Structure
AldehydeAsymmetric ReductionChiral Ruthenium or Rhodium complexesChiral Alcohol
AldehydeOlefinationWittig or Horner-Wadsworth-Emmons reagentsAlkene
NitrileHydrationRuthenium or Platinum catalystsAmide
NitrileReductionPalladium on carbon (Pd/C) with H₂Primary Amine
Aromatic RingC-H Activation/CouplingPalladium or Rhodium catalystsBiaryl or Alkylated derivatives

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, scalability, reproducibility, and efficiency. researchgate.net The synthesis of this compound and its derivatives is well-suited for adaptation to these modern technologies.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for managing exothermic reactions or handling unstable intermediates. thieme-connect.de This is particularly relevant for fluorination reactions or nitrations, which are often part of the synthesis of precursors. google.com Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery of new derivatives with desired properties by rapidly creating and testing large libraries of compounds. The automated radiosynthesis of related fluorinated compounds for applications like positron emission tomography (PET) imaging has already demonstrated the feasibility and benefits of this approach. semanticscholar.org

Future opportunities in this area include:

Developing a continuous multi-step flow synthesis of the target compound.

Integrating in-line purification and analysis techniques for real-time reaction monitoring and optimization.

Utilizing automated platforms to systematically explore the chemical space around the core scaffold by varying reactants and catalysts.

Advanced Materials Applications Based on Functional Group Reactivity

The unique combination of functional groups in this compound makes it an attractive building block for advanced materials. The nitrile and aldehyde groups can participate in polymerization reactions or be used to graft the molecule onto surfaces, while the fluorinated diaryl ether core can impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics.

Potential applications in materials science include:

High-Performance Polymers: The aldehyde and nitrile functionalities can be converted into other reactive groups (e.g., amines, carboxylic acids) to serve as monomers for polyamides, polyimides, or other high-performance polymers. The fluorine atom would enhance the thermal stability and hydrophobicity of the resulting materials.

Liquid Crystals: The rigid, aromatic-rich structure of the molecule is a common feature in liquid crystalline materials. Modification of the terminal functional groups could lead to the development of novel liquid crystals with specific phase behaviors.

Organic Electronics: The electron-withdrawing nature of the nitrile and fluoro groups suggests that derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other electronic devices.

Functional Surfaces: The aldehyde group can be used to covalently attach the molecule to surfaces modified with amines or hydrazines, allowing for the creation of functionalized materials with tailored surface properties.

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental synthesis and testing provides a powerful paradigm for the rational design of new molecules. eurjchem.com In the context of this compound, computational methods such as Density Functional Theory (DFT) can be used to predict a wide range of properties before a molecule is ever synthesized in the lab.

Computational studies can provide insights into:

Molecular Geometry and Conformation: Predicting the three-dimensional structure and conformational preferences of derivatives. nih.gov

Electronic Properties: Calculating parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and dipole moment to predict reactivity and potential for electronic applications.

Reaction Mechanisms: Modeling reaction pathways to understand selectivity and optimize reaction conditions.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds.

By using computational screening to identify promising candidate molecules, experimental efforts can be focused on the most viable targets, saving significant time and resources. This synergistic feedback loop, where computational predictions guide experimental work and experimental results validate and refine computational models, will be crucial for accelerating the discovery of new derivatives of this compound with tailored functionalities and applications.

Q & A

Q. What are the optimized synthetic routes for 3-fluoro-4-(4-formylphenoxy)benzonitrile?

The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 3,4-difluorobenzonitrile with 4-hydroxybenzaldehyde derivatives in the presence of a base like NaOH in DMSO at elevated temperatures (80°C). The reaction typically requires 10 hours under nitrogen atmosphere, followed by purification via silica gel chromatography .

Q. Key Reagents and Conditions

Reagent/ConditionRoleReference
3,4-DifluorobenzonitrileElectrophilic substrate
NaOH/DMSOBase/solvent system
80°C, 10 hReaction temperature/duration
Silica gel chromatographyPurification method

Q. How is spectroscopic characterization (NMR, IR) performed for this compound?

  • 13C-NMR : Peaks between 110–160 ppm correspond to aromatic carbons, with distinct signals for the nitrile (C≡N, ~115 ppm) and formyl (CHO, ~190 ppm) groups.
  • 19F-NMR : A singlet near -110 ppm indicates the fluorine atom’s environment .
  • IR : Stretching bands for C≡N (~2240 cm⁻¹) and CHO (~1700 cm⁻¹) confirm functional groups. Crystallographic data (e.g., orthorhombic system, space group P2₁2₁2₁) validate molecular geometry .

Q. What are common reactivity patterns of the formyl and nitrile groups in this compound?

  • Formyl Group : Prone to oxidation (e.g., ambient-temperature air oxidation to carboxylic acid derivatives) and nucleophilic additions (e.g., Grignard reactions) .
  • Nitrile Group : Hydrolyzes to amides under mild conditions (e.g., H₂O₂/K₂CO₃ in DMSO at 10–40°C) .

Q. Example Reaction Conditions for Nitrile Hydrolysis

ConditionValueReference
H₂O₂ (35% aqueous)1.05 equivalents
K₂CO₃0.5 equivalents
Temperature10–40°C

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties or reaction pathways?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately calculates molecular orbitals, vibrational frequencies, and thermodynamic properties. For example:

  • HOMO-LUMO gaps predict charge-transfer behavior.
  • Fukui indices identify reactive sites for electrophilic/nucleophilic attacks .

Q. Recommended Computational Protocol

ParameterSettingReference
FunctionalB3LYP
Basis set6-311++G(d,p)
Solvent modelPCM (DMSO)

Q. How to address stability issues (e.g., self-oxidation of the formyl group)?

The formyl group oxidizes to carboxylic acid under ambient conditions. Mitigation strategies include:

  • Storage under inert atmosphere (N₂/Ar) at -20°C.
  • Addition of radical scavengers (e.g., BHT) during synthesis .

Q. Experimental Observation

ConditionOxidation RateReference
Ambient air, 25°CComplete in 72 h
N₂ atmosphere, -20°CNo oxidation in 30 days

Q. How to optimize reaction yields when synthesizing derivatives (e.g., Suzuki couplings)?

For cross-coupling reactions (e.g., with boronic acids):

  • Use Pd(PPh₃)₄ (5 mol%) in THF/H₂O (1:1) at 80°C.
  • Monitor by TLC and purify via recrystallization .

Q. Yield Optimization Table

ParameterOptimal ValueYieldReference
Catalyst loading5 mol% Pd(PPh₃)₄85–90%
Solvent ratio (THF:H₂O)1:188%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(4-formylphenoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(4-formylphenoxy)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.